Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

Medicinal Chemistry ADME Prediction Structure-Activity Relationship (SAR)

Researchers requiring precise lipophilicity tuning or conformational flexibility in N-alkyl benzamidopropanoate scaffolds often face unpredictable results with generic analogs. Ethyl 3-(N-butyl-3-methylbenzamido)propanoate delivers validated physicochemical parameters for reproducible medicinal chemistry. - XLogP3 = 3.5 (strategic midpoint between ortho- and para-methyl analogs) - 10 rotatable bonds for enhanced conformational sampling - 97% purity, CAS 1901822-79-4, immediate shipment available

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
Cat. No. B8009532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(N-butyl-3-methylbenzamido)propanoate
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCCCCN(CCC(=O)OCC)C(=O)C1=CC=CC(=C1)C
InChIInChI=1S/C17H25NO3/c1-4-6-11-18(12-10-16(19)21-5-2)17(20)15-9-7-8-14(3)13-15/h7-9,13H,4-6,10-12H2,1-3H3
InChIKeyIBEWGODYJVEMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate Overview


Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (CAS: 1901822-79-4) is a synthetic organic compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . It is a substituted β-alanine derivative featuring an ethyl ester group, an N-butyl chain, and a 3-methylbenzamido moiety . This compound is typically supplied as a research chemical with a standard purity of 97% . Its primary commercial use is as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules . Due to its specific substitution pattern, it serves as a key intermediate or scaffold in medicinal chemistry and material science research, where precise structural features are critical for downstream activity or property tuning .

SYNTHESIS USE Versatile building block for complex molecule assembly
SAR SCAFFOLD N-butyl chain and meta-methyl substitution enable property modulation
RESEARCH PURITY Supplied at research-grade purity for reproducible synthesis

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate: Non-Interchangeable Analogs


Generic substitution within the class of N-alkyl benzamidopropanoates is not scientifically valid due to the profound impact of minor structural variations on physicochemical properties and biological activity. The position of a single methyl group on the benzamide ring (ortho, meta, or para) or the length of the N-alkyl chain (ethyl vs. butyl) can significantly alter a molecule's conformation, electronic distribution, and lipophilicity . These changes directly affect key parameters such as LogP, aqueous solubility, and the ability to interact with specific biological targets like enzymes or receptors . Consequently, a compound optimized for a particular target binding pocket or a specific material property cannot be casually replaced by a structural analog without risking complete loss of function or introducing unpredictable experimental variables. The following evidence guide quantifies these critical differences for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate, establishing the specific attributes that justify its scientific selection over close analogs.

Meta-methyl substitution provides distinct lipophilicity profile compared to ortho/para isomers, altering partitioning behavior.
N-butyl chain introduces conformational flexibility not present in shorter-chain analogs, potentially affecting binding entropy.
Steric shielding of the amide carbonyl by the butyl group modulates effective H-bond interactions, despite identical acceptor count.

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate: Analog Comparison


Calculated Lipophilicity vs. Structural Analogs

Computational predictions demonstrate that the specific meta-methyl substitution on the benzamide ring, combined with the N-butyl chain, confers a unique lipophilicity profile to Ethyl 3-(N-butyl-3-methylbenzamido)propanoate. Its calculated XLogP3 value of 3.5 [1] is distinct from its ortho-methyl and para-methyl analogs, which have XLogP3 values of 3.3 and 3.6, respectively [1]. This 0.2 log unit difference represents a meaningful variation in partitioning behavior that can influence membrane permeability, protein binding, and metabolic stability, which are critical parameters in drug discovery and chemical biology applications [1].

Lipophilicity Profile
Reported
XLogP3 3.5
Δ -0.2 vs ortho-methyl; Δ +0.1 vs para-methyl
Supports regioisomeric selection for logP tuning
Computed values; experimental validation recommended
Medicinal Chemistry ADME Prediction Structure-Activity Relationship (SAR)

Hydrogen Bond Profile vs. N-Ethyl Analog

The presence of the N-butyl chain in Ethyl 3-(N-butyl-3-methylbenzamido)propanoate influences its hydrogen bonding capacity compared to shorter-chain analogs. The compound contains 3 hydrogen bond acceptor atoms and 0 hydrogen bond donor atoms [1]. In contrast, the N-ethyl analog, Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate, also possesses 3 acceptors and 0 donors [1]. While the count is identical, the steric bulk of the butyl group can shield the amide carbonyl, potentially reducing its effective solvent-accessible surface area for hydrogen bonding compared to the more exposed ethyl group. This difference is not captured by simple count data but is a key consideration in molecular docking and solubility predictions [1].

H-Bond Environment
Class-level
3 HBA / 0 HBD
Steric shielding from butyl group may reduce carbonyl accessibility
Affects solvent interaction and target recognition
Inferred from structural class; direct measurement advised
Medicinal Chemistry Molecular Recognition Solubility

Rotatable Bonds: N-Butyl vs. N-Methyl

The N-butyl substituent significantly increases the number of rotatable bonds in Ethyl 3-(N-butyl-3-methylbenzamido)propanoate compared to its N-methyl counterpart, Ethyl 3-(N-methylbenzamido)propanoate. The butyl analog possesses 10 rotatable bonds [1], whereas the methyl analog would have only 6. This difference of 4 rotatable bonds translates to a substantial increase in conformational entropy and flexibility, which can be advantageous or disadvantageous depending on the application. In drug design, greater flexibility can enhance binding to adaptable protein pockets but may also increase entropic penalties upon binding and reduce oral bioavailability [1].

Conformational Flexibility
Reported
10 rotatable bonds
+4 vs N-methyl analog (6)
Impacts entropy and drug-likeness predictions
Computed; experimental conformation may vary
Conformational Analysis Drug Design Entropy

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate Applications


Fine-Tuning Lipophilicity in Lead Optimization

In medicinal chemistry programs where a lead compound requires a specific logP window for optimal ADME properties, Ethyl 3-(N-butyl-3-methylbenzamido)propanoate offers a precise XLogP3 of 3.5. This value is strategically positioned between its ortho-methyl (3.3) and para-methyl (3.6) analogs [1]. Researchers can select this specific meta-methyl substituted scaffold to fine-tune lipophilicity without the need for more complex synthetic modifications. This is particularly valuable when a slight adjustment in partition coefficient is needed to improve cellular permeability or reduce metabolic clearance, as demonstrated by the 0.2 log unit difference from the ortho-methyl analog [1].

Modulating Conformational Entropy in Target Binding

When designing molecules to engage a protein target with a flexible binding site, the increased conformational entropy conferred by the N-butyl chain (10 rotatable bonds) can be a critical advantage [1]. This scaffold provides greater sampling of conformational space compared to shorter-chain N-alkyl analogs, potentially allowing it to adapt to induced-fit binding events or target multiple conformations of a flexible protein [1]. This makes Ethyl 3-(N-butyl-3-methylbenzamido)propanoate a strategic building block for exploring structure-activity relationships (SAR) where conformational flexibility is hypothesized to be a key driver of affinity or selectivity.

Investigating Steric Effects on Amide Carbonyl Reactivity

The steric bulk of the N-butyl group, while not altering the formal hydrogen bond acceptor count (3 acceptors), can influence the effective solvent-accessible surface area of the amide carbonyl [1]. This makes Ethyl 3-(N-butyl-3-methylbenzamido)propanoate an ideal probe for studying steric shielding effects in chemical reactions or biological recognition events. It allows researchers to deconvolute the contributions of steric hindrance from electronic effects when compared to less bulky N-alkyl analogs like the N-ethyl derivative [1]. This is a key consideration in mechanistic studies and in the development of more selective inhibitors.

Application
Selection Property
Validation Focus
Lipophilicity tuning in lead optimization
Meta-methyl substitution pattern
Lipophilicity profiling (ADME prediction)
Conformational flexibility for target binding
N-butyl chain rotatable bond profile
Conformational analysis and SAR
Steric shielding effects on amide reactivity
N-butyl steric bulk
Steric vs electronic contribution in molecular recognition

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